1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea
Description
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Properties
IUPAC Name |
1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-(pyridin-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-13-6-7-17(9-14(13)2)23-12-16(10-18(23)24)22-19(25)21-11-15-5-3-4-8-20-15/h3-9,16H,10-12H2,1-2H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFVVLQOHXPHIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea is a urea derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration, including a pyrrolidinone ring and a dimethylphenyl group, which may contribute to its interactions with various biological targets. The following sections will explore the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H15N2O2
- Molecular Weight : 233.27 g/mol
- SMILES Notation : CC1=C(C(=O)N(C(=O)N1)C(C)=C(C)C)C
The compound's structure allows it to engage with specific enzymes and receptors, potentially modulating key biological processes.
Research indicates that this compound may act as an inhibitor of fatty acid amide hydrolase (FAAH). This enzyme is responsible for the degradation of endocannabinoids, and its inhibition can lead to increased levels of these compounds, which are known to modulate pain and inflammation responses in the body .
Anticancer Properties
Studies have demonstrated that derivatives of urea compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related study evaluated several urea derivatives for their efficacy against A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer) cell lines using the MTT assay. The results indicated that certain compounds showed IC50 values comparable to established anticancer agents like sorafenib, suggesting their potential as new therapeutic agents .
| Compound | IC50 (A549) | IC50 (HCT-116) |
|---|---|---|
| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | 2.39 ± 0.10 μM | 3.90 ± 0.33 μM |
| Sorafenib | 2.12 ± 0.18 μM | 2.25 ± 0.71 μM |
These findings underscore the significance of structural modifications in enhancing the biological activity of urea derivatives.
Antimicrobial Activity
In addition to anticancer properties, there is ongoing research into the antimicrobial effects of this compound class. Preliminary studies suggest that certain derivatives exhibit activity against various bacterial strains, although detailed data on specific activities remain limited .
Case Studies
A notable case study involved a series of synthesized diaryl ureas that were evaluated for their antiproliferative activity against multiple cancer cell lines. The study employed molecular docking techniques to predict interactions between the compounds and target proteins such as BRAF, revealing potential mechanisms through which these compounds exert their biological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
